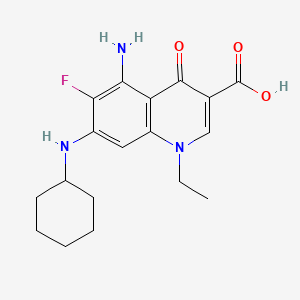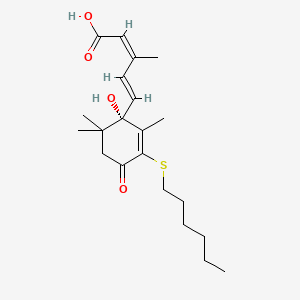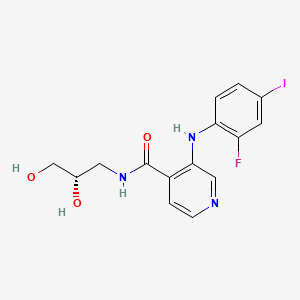
阿托伐醌
描述
Atovaquone is a chemical compound that belongs to the class of naphthoquinones. It is a hydroxy-1,4-naphthoquinone and an analog of both ubiquinone and lawsone. Atovaquone is primarily used as an antimicrobial medication for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria . It has also shown potential in treating toxoplasmosis and babesiosis .
科学研究应用
Atovaquone has a wide range of scientific research applications. In medicine, it is used to treat and prevent infections caused by Pneumocystis jirovecii, Plasmodium falciparum, and Toxoplasma gondii . It has also shown potential in treating certain types of cancer by inhibiting the growth of cancer cells and inducing apoptosis . In addition, atovaquone is being investigated for its potential use in treating COVID-19 and other viral infections .
作用机制
Target of Action
Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone . The primary target of Atovaquone is the cytochrome bc1 complex (Complex III) . This complex is a critical component of the mitochondrial electron transport chain in many organisms, including the parasites that Atovaquone is designed to combat .
Mode of Action
Atovaquone’s mode of action involves selectively inhibiting the mitochondrial electron transport chain, specifically at the level of the cytochrome bc1 complex . By closely resembling the structure of ubiquinone, Atovaquone can compete with ubiquinone for binding sites on the cytochrome bc1 complex . This competition results in the inhibition of electron transport, which in turn disrupts ATP and pyrimidine biosynthesis . This disruption is detrimental to the survival and replication of the parasites .
Biochemical Pathways
The inhibition of the cytochrome bc1 complex by Atovaquone affects the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential . This collapse disrupts the normal biochemical pathways of the cell, including ATP synthesis and pyrimidine biosynthesis . These disruptions can lead to cell death, particularly in parasites that are sensitive to changes in these pathways .
Pharmacokinetics
Atovaquone is a highly lipophilic drug . It has a long half-life due to presumed enterohepatic cycling and eventual fecal elimination . The pharmacokinetic parameters of Atovaquone have been determined, with the median plasma AUC (h/μM), t1/2 (h), Cmax (μM), and Tmax (h) being 295, 87.2, 3.74, and 3.25, respectively, following a single dose .
Result of Action
The result of Atovaquone’s action is the inhibition of nucleic acid and ATP synthesis, leading to cell death . This is particularly effective against parasites that are sensitive to disruptions in these biochemical pathways . In addition to its antiparasitic effects, Atovaquone has also been shown to have anticancer properties .
Action Environment
The action of Atovaquone can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the presence of other drugs in the system. Atovaquone appears to alter the pharmacokinetics of proguanil at steady state after multiple daily doses . Furthermore, the drug’s action can be influenced by the specific strain of parasite present, as some strains have developed resistance to Atovaquone .
生化分析
Biochemical Properties
Atovaquone closely resembles the structure of ubiquinone . It selectively affects mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions.
Cellular Effects
Atovaquone has been shown to have anticancer activity, specifically against Cancer Stem-like Cells (CSCs). It inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress . It also induces apoptosis and inhibits the growth of all the breast cancer cell lines tested .
Molecular Mechanism
Atovaquone’s inhibitory effect is comparable to ubiquinone, allowing it to selectively affect mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . It is thought to act as a potent and selective OXPHOS inhibitor, by targeting the CoQ10-dependence of mitochondrial complex III .
Temporal Effects in Laboratory Settings
Atovaquone has been shown to slow ovarian cancer growth in both cell lines and mouse models . It also reduces the proliferation of cancer stem cells and spheroids implanted in mice .
Dosage Effects in Animal Models
Atovaquone has been used in combination with other drugs to treat babesiosis in animal models . The combination therapy with low-dose Atovaquone and TCR-T cells exhibited heightened efficacy in suppressing tumor growth, with no apparent adverse effects .
Metabolic Pathways
Atovaquone is involved in the mitochondrial electron transport chain via ubiquinone . Inhibition of electron transport by Atovaquone will result in indirect inhibition of these enzymes .
Transport and Distribution
Atovaquone is highly bound to plasma proteins (>99.5%) and shows a high affinity for human serum albumin . It may also accumulate in tissues, where it is protected from biliary clearance .
Subcellular Localization
Atovaquone is a mitochondrial complex III inhibitor , indicating its subcellular localization within the mitochondria. This localization allows it to effectively inhibit mitochondrial electron transport, a key process in cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions: Atovaquone can be synthesized through various methods. One common synthetic route involves the condensation of 2-hydroxy-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexanone in the presence of a Lewis acid . The reaction conditions typically include the use of an organic solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of atovaquone involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The process may also involve the use of green and eco-friendly methods to minimize environmental impact .
化学反应分析
Types of Reactions: Atovaquone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic efficacy and bioavailability .
Common Reagents and Conditions: Common reagents used in the reactions involving atovaquone include Lewis acids, organic solvents, and catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving atovaquone include its prodrugs and derivatives. These products are designed to improve the solubility, stability, and bioavailability of the parent compound .
相似化合物的比较
Atovaquone is similar to other naphthoquinones such as ubiquinone and lawsone. it is unique in its ability to inhibit the mitochondrial electron transport chain in a wide range of pathogens . Other similar compounds include parvaquone and buparvaquone, which are also used as antimicrobial agents . Atovaquone’s broad-spectrum activity and relatively low toxicity make it a valuable therapeutic agent .
属性
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
| Record name | BW-A 566C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094015539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095233184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137732399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atovaquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATOVAQUONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atovaquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y883P1Z2LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-NAPHTHALENEDIONE, 2-(CIS-4-(4-CHLOROPHENYL)CYCLOHEXYL)-3-HYDROXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1W7QUV0KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216-219 °C | |
| Record name | ATOVAQUONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Atovaquone is a hydroxynaphthoquinone that acts as a potent and selective inhibitor of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites. [, , , ]
A: By binding to the ubiquinol oxidation pocket (Qo site) of the bc1 complex, atovaquone competitively inhibits the binding of ubiquinone (coenzyme Q). [] This disrupts electron transport, collapses the mitochondrial membrane potential, and ultimately leads to parasite death. [, , ] In malaria parasites, this inhibition also disrupts the de novo pyrimidine biosynthesis pathway. []
A: While atovaquone targets the cytochrome bc1 complex, it demonstrates selective toxicity for the parasite enzyme. Structural differences between the parasite and mammalian enzymes, particularly at the Qo site, contribute to this selectivity. [, ]
ANone: Atovaquone has a molecular formula of C22H19ClO3 and a molecular weight of 366.84 g/mol.
A: Yes, spectroscopic methods, including UV-HPLC, are used for quantifying atovaquone in various matrices like plasma. [, ] In one study, atovaquone showed maximum absorbance at 279 nm in distilled water. []
A: Molecular modeling studies have been instrumental in understanding the interaction of atovaquone with the cytochrome bc1 complex. For example, researchers used computational methods to predict the binding mode of atovaquone to the Qo site and to identify key residues involved in drug binding and selectivity. [, ]
A: While specific QSAR models for atovaquone are not described in the provided research, the identification of key structural features contributing to atovaquone resistance (e.g., mutations at Y268 in the cytochrome b) provides a basis for developing such models. [, , ]
A: Mutations in the cytochrome b gene, particularly at the Y268 residue, are strongly associated with atovaquone resistance. [, , , , ] These mutations likely alter the conformation of the Qo site, affecting atovaquone's binding affinity and inhibiting its ability to disrupt electron transport. []
A: The Y268S mutation in the cytochrome b gene of P. falciparum is a significant marker of atovaquone resistance. This mutation has been linked to both in vitro resistance and clinical treatment failures. [, , ]
A: Atovaquone is available in both tablet and oral suspension formulations. The bioavailability of the tablet formulation is highly variable and dependent on food intake. [, , ] The oral suspension, particularly when administered with food or a nutritional supplement, demonstrates significantly improved bioavailability compared to the tablet form. [, ]
A: Yes, intravenous administration of atovaquone nanosuspensions (ANS) has been explored as a strategy to enhance the drug's efficacy against Toxoplasma gondii infections, particularly in cases of toxoplasmic encephalitis. [] ANS exhibited superior therapeutic effects compared to oral atovaquone in a murine model of reactivated toxoplasmosis. []
A: Atovaquone exhibits variable oral absorption, influenced by factors like food intake and formulation. [, , ] Once absorbed, it is highly lipophilic and distributes widely into tissues, including the liver, lungs, and brain. [, ] Notably, co-administration with efavirenz-based antiretroviral therapy can significantly reduce atovaquone concentrations. []
A: Atovaquone is primarily eliminated through biliary excretion as the unchanged parent drug. [] While it is highly concentrated in bile, the specific transporters involved in its hepatobiliary disposition remain incompletely understood. []
A: Yes, atovaquone exhibits in vitro and in vivo activity against T. gondii. [, , ] Studies in murine models have demonstrated the efficacy of both oral atovaquone and intravenous atovaquone nanosuspensions in controlling parasite burdens and improving survival. [, ]
A: Recent research suggests that atovaquone may have anticancer properties. Preclinical studies indicate that atovaquone can inhibit the growth of various cancer cell lines, including those derived from breast cancer, acute myeloid leukemia, and multiple myeloma. [, , ]
A: The anticancer effects of atovaquone are attributed to multiple mechanisms, including inhibition of oxidative phosphorylation, suppression of STAT3 signaling, and induction of apoptosis. [, , ] By targeting cancer cell metabolism and signaling pathways, atovaquone shows promise as a potential therapeutic agent.
A: The primary mechanism of atovaquone resistance involves mutations in the parasite's cytochrome b gene, specifically at the Y268 residue and surrounding regions. [, , , ] These mutations alter the drug's binding site, reducing its affinity and effectiveness in inhibiting the cytochrome bc1 complex. []
A: While atovaquone resistance is a concern, studies have shown no evidence of cross-resistance between atovaquone and other antimalarial classes, such as pyrimethamine, sulfadiazine, or artemisinin derivatives. [, ] This absence of cross-resistance makes atovaquone a valuable component of combination therapies.
A: Combining atovaquone with proguanil is known to be synergistic and can delay the emergence of resistance compared to atovaquone monotherapy. [, , ] Research also suggests that combining atovaquone with drugs like 5-fluoroorotate can suppress the frequency of resistance development in vitro. []
A: The most frequently reported side effects of atovaquone in clinical trials include gastrointestinal symptoms such as nausea, vomiting, diarrhea, and abdominal pain. [] Other less common side effects may include headache, dizziness, and rash. [, ]
A: While generally well-tolerated, atovaquone has been associated with severe skin reactions like Stevens-Johnson syndrome in rare cases. [] Monitoring for any signs of hypersensitivity is crucial during atovaquone therapy.
A: Currently, monitoring atovaquone treatment response primarily relies on clinical assessment and parasitological confirmation of parasite clearance. [, , ] Further research on potential biomarkers, such as specific parasite DNA mutations or metabolic markers, is needed to improve treatment monitoring and identify potential resistance early on.
A: High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is a widely used technique for quantifying atovaquone levels in biological samples, such as plasma. [, , , ] These methods allow for sensitive and specific measurements of atovaquone concentrations, which is essential for pharmacokinetic studies and therapeutic drug monitoring.
A: The low aqueous solubility of atovaquone contributes to its variable and often poor oral bioavailability. [, , ] Different formulations, such as oral suspensions, aim to improve dissolution and enhance absorption. [, ] Administering atovaquone with food has also been shown to increase its bioavailability, likely by enhancing its dissolution in the gastrointestinal tract. [, ]
A: Analytical methods for atovaquone quantification, such as HPLC-UV or HPLC-MS, require thorough validation to ensure accuracy, precision, and specificity. [, ] Validated methods are crucial for generating reliable data in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
A: Atovaquone is known to be a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux transporters that can affect drug absorption and disposition. [] While these interactions may have implications for atovaquone's pharmacokinetics, their clinical significance needs further investigation.
ANone: Yes, several alternatives exist for each indication:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


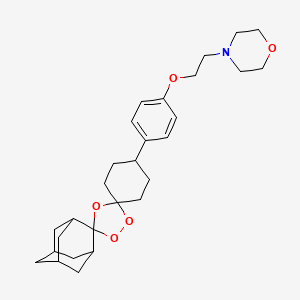
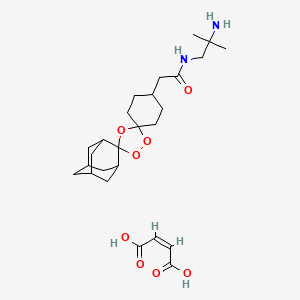
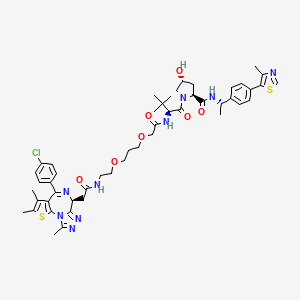

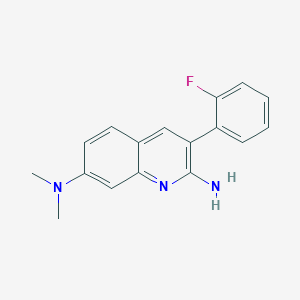

![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

